molecular formula C13H13ClN2O B5048946 N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide

Cat. No.: B5048946
M. Wt: 248.71 g/mol
InChI Key: PPQYDKFQHSINPX-UHFFFAOYSA-N
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Description

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide is a compound belonging to the class of carbazoles. It is characterized by the presence of a chlorine atom at the 6th position and a formamide group attached to the nitrogen atom of the carbazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide typically involves the reaction of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole with formamide under specific conditions. One common method involves the use of a formylating agent such as formic acid or formic anhydride in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-1-carboxamide derivatives, while substitution reactions can produce various substituted carbazole compounds .

Scientific Research Applications

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide involves its interaction with specific molecular targets and pathways. For instance, in the context of neurodegenerative diseases, the compound may modulate the activity of enzymes or receptors involved in neuronal function and survival .

Properties

IUPAC Name

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c14-8-4-5-11-10(6-8)9-2-1-3-12(15-7-17)13(9)16-11/h4-7,12,16H,1-3H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQYDKFQHSINPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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